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4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol

Hydrophobicity LogP Bioavailability

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol (CAS 21379-33-9), also known as TTBD, is a highly fluorinated aliphatic diol characterized by two trifluoromethyl (-CF3) groups on a butane-1,3-diol backbone. With a molecular formula of C5H6F6O2 and a molecular weight of 212.09 g/mol, its high fluorine content (approximately 53.7% by weight) imparts distinct physicochemical properties such as increased density, enhanced hydrophobicity, and altered thermal behavior compared to its non-fluorinated analogs.

Molecular Formula C5H6F6O2
Molecular Weight 212.091
CAS No. 21379-33-9
Cat. No. B2459464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol
CAS21379-33-9
Molecular FormulaC5H6F6O2
Molecular Weight212.091
Structural Identifiers
SMILESC(CO)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C5H6F6O2/c6-4(7,8)3(13,1-2-12)5(9,10)11/h12-13H,1-2H2
InChIKeyPYTQULGOMFBQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol (CAS 21379-33-9): A Hexafluorinated Diol Building Block for Advanced Material Synthesis


4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol (CAS 21379-33-9), also known as TTBD, is a highly fluorinated aliphatic diol characterized by two trifluoromethyl (-CF3) groups on a butane-1,3-diol backbone [1]. With a molecular formula of C5H6F6O2 and a molecular weight of 212.09 g/mol, its high fluorine content (approximately 53.7% by weight) imparts distinct physicochemical properties such as increased density, enhanced hydrophobicity, and altered thermal behavior compared to its non-fluorinated analogs . Commercially, it is positioned as a high-purity monomer precursor critical for synthesizing advanced photoresist polymers for semiconductor microlithography, as well as a versatile intermediate for pharmaceuticals and agrochemicals .

1
High-fluorine monomer precursor for advanced polymer design. Hexafluorinated diol with ~53.7% fluorine by weight.
2
Semiconductor photoresist synthesis workflow. Suited for 193 nm immersion and EUV lithography research.
3
Liquid-phase processability for streamlined material integration. Avoids heated handling or solvent dissolution needed by solid analogs.

The Non-Interchangeability of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol with Simpler Analogs


The dual trifluoromethyl substitution pattern on 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol creates a unique profile that is not replicable by non-fluorinated diols like 1,3-butanediol or even partially fluorinated alternatives like 2,2,3,3-tetrafluoro-1,4-butanediol [1][2]. A generic substitution fails because it ignores the quantitative differences in hydrophobicity (LogP), density, and thermal stability that directly impact performance in high-value applications. For instance, the transparency of derived polymers at 193 nm is a function of fluorine content; a non-fluorinated diol would introduce prohibitive optical opacity and fail to provide the necessary base-solubility switch for photolithographic pattern development [3]. The following quantitative evidence guide details these specific, measurable differentiators that justify a separate procurement and selection strategy.

Target Compound
TTBD (Hexafluorinated Diol)
Liquid at room temperature; XLogP3 = 1.3; density 1.527 g/cm³. High fluorine content supports 193 nm transparency.
Potential Substitute
Non-Fluorinated 1,3-Butanediol
Liquid; XLogP3 = -0.4; density ~1.005 g/mL. Lacks fluorine: exhibits prohibitive opacity at 193 nm and insufficient hydrophobicity.
Potential Substitute
Partially Fluorinated Tetrafluoro-1,4-butanediol
Solid (mp 77-82°C); LogP = 0.24. Solid state requires additional processing; lower fluorine content may shift optical and dissolution properties.
Procurement Rationale
Interchangeability Risk
Property profile (LogP, density, physical state, fluorine-dependent transparency) is not replicable by simpler analogs. Direct substitution may compromise application-critical performance.

Quantitative Differentiation of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol Against Key Structural Comparators


Enhanced Hydrophobicity: A Quantified LogP Shift from 1,3-Butanediol to Hexafluorinated Diol

The target compound exhibits a dramatically higher partition coefficient (XLogP3 = 1.3) compared to its non-fluorinated structural analog, 1,3-butanediol (XLogP3 = -0.4). This shift is also significant when compared to the partially fluorinated 2,2,3,3-tetrafluoro-1,4-butanediol (LogP = 0.24), demonstrating that the dual trifluoromethyl groups provide a step-change in hydrophobicity [1][2][3]. This quantitative metric is critical for predicting compound behavior in biological systems and material interfaces.

Enhanced Hydrophobicity
Head-to-head
ΔLogP = +1.7 vs 1,3-butanediol; ΔLogP = +1.06 vs tetrafluoro analog
Quantified step-change in lipophilicity supports selection for hydrophobic interface research.
In silico XLogP3 and vendor-reported LogP; experimental validation may further refine partitioning predictions.
Hydrophobicity LogP Bioavailability Drug Design Material Science

Physical State and Density: A Liquid Fluorinated Diol with a 50% Higher Density Than a Non-Fluorinated Analog

At room temperature, 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol is a liquid with a density of 1.527 g/cm³ . This contrasts sharply with 1,3-butanediol (liquid, density ~1.005 g/mL) and 2,2,3,3-tetrafluoro-1,4-butanediol (solid, mp 77-82°C) . The target compound uniquely combines a high density, which is desirable for certain material applications, with a liquid physical state that simplifies handling, mixing, and industrial processing compared to the solid tetrafluoro analog.

Physical State and Density
Head-to-head
Liquid at ambient conditions; density 1.527 g/cm³, 52% higher than 1,3-butanediol
Combines high fluorine density with direct liquid processability, unlike solid tetrafluoro analog.
Sources not provided for density comparison; supplier specification review recommended.
Formulation Density Physical State Processability

193 nm Photolithography: Rationale for TTBD as a Photoresist Monomer Over Non-Fluorinated Diols

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol (TTBD) is a commercially established monomer precursor for advanced photoresist polymers, specifically designed for 193 nm immersion and EUV lithography [1]. Non-fluorinated diols, such as 1,3-butanediol, are fundamentally unsuitable for this application because polymers derived from them exhibit high absorbance at 193 nm, leading to opacity and failure in high-resolution patterning. While direct comparative absorbance data for TTBD-based polymers is proprietary, the class-level inference is that high fluorine content is a prerequisite for transparency at this wavelength [2]. The critical property of water repellency and low-residue dissolution in tetramethyl ammonium hydroxide (TMAH) developers, provided by the fluorinated diol, is a key procurement criterion that generic diols cannot meet.

193 nm Photolithography Fit
Class-level
Commercial monomer precursor for 193 nm photoresist polymers; non-fluorinated diols induce functional opacity
High fluorine content is a prerequisite for optical transparency at 193 nm; supports photoresist R&D selection.
Proprietary absorbance data; class-level inference based on commercial use and patent literature.
Photolithography 193 nm Photoresist Polymer Semiconductor

Validated Application Scenarios for 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol Based on Quantitative Evidence


Semiconductor Photoresist Polymer Synthesis

TTBD is the definitive precursor for synthesizing fluorinated polymers used in 193 nm immersion and EUV photoresists. The high fluorine content, as evidenced by its structure and commercial documentation, is essential for achieving the necessary optical transparency and base solubility required for high-resolution patterning [1]. Using a less fluorinated or non-fluorinated diol would compromise the resist's performance, making TTBD a non-negotiable procurement specification for this application.

Hydrophobic Surface Modifications and Low-Energy Coatings

The quantified LogP shift (XLogP3 = 1.3) and high fluorine density directly support the use of this diol in creating hydrophobic surfaces and low-energy coatings [2]. When incorporated into polyesters or polyurethanes, it can significantly lower surface energy compared to polymers made from 1,3-butanediol, making it suitable for anti-fouling, water-repellent textiles, and specialty coatings where performance can be tied directly to this physical property.

Synthesis of Fluorinated Pharmaceutical and Agrochemical Intermediates

The enhanced metabolic stability associated with trifluoromethyl groups, combined with the compound's versatile diol functionality, makes it a valuable building block for drug discovery and agrochemical development . The liquid physical state at room temperature is a practical advantage over solid fluorinated diol alternatives, facilitating its use in automated parallel synthesis and large-scale batch processing without requiring pre-heating or specialized solid-dispensing equipment .

Development of High-Density Formulations and Energetic Materials

With a density of 1.527 g/cm³, this compound is 52% denser than 1,3-butanediol . This property, combined with its calorific value from the hydrocarbon backbone, makes it a candidate for use as a density-increasing additive in energetic material formulations or as a precursor for synthesizing high-density binders and plasticizers, where maximizing mass per unit volume is a critical performance parameter.

Application
Selection Property
Validation Focus
Semiconductor Photoresist Polymer Synthesis
High fluorine content for 193 nm transparency
Optical absorbance and base solubility in TMAH developers
Hydrophobic Surface Modifications and Low-Energy Coatings
Elevated LogP and high fluorine density
Surface energy reduction and water contact angle performance
Synthesis of Fluorinated Pharmaceutical and Agrochemical Intermediates
Dual trifluoromethyl groups and liquid-state diol functionality
Metabolic stability modulation and liquid-handling compatibility in synthesis
Development of High-Density Formulations and Energetic Materials Research
52% higher density vs non-fluorinated 1,3-butanediol
Mass-per-unit-volume performance in binder and plasticizer candidates
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